Nardoaristolone B
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Overview
Description
Preparation Methods
The first enantioselective total synthesis of Nardoaristolone B was accomplished using an enantio- and diastereoselective copper(I)-catalyzed conjugate addition/enolate trapping sequence and a gold(I)-catalyzed oxidative cyclization . The synthetic route involves the conjugate methylation of 2-methyl-2-cyclohexenone at 35°C, followed by α-alkylation using methallyl iodide under high concentration and a 1:1 mixture of HMPA/THF before the addition of methyllithium . The reaction proceeds with 91-92% enantiomeric excess and 3:1 diastereomeric ratio .
Chemical Reactions Analysis
Nardoaristolone B undergoes various chemical reactions, including:
Oxidation: The gold(I)-catalyzed oxidative cyclization is a key step in its synthesis.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The α-alkylation step in its synthesis involves substitution reactions.
Common reagents used in these reactions include copper(I) catalysts, gold(I) catalysts, methallyl iodide, and methyllithium . The major products formed from these reactions are enantioenriched this compound and its analogues .
Scientific Research Applications
Nardoaristolone B has several scientific research applications:
Mechanism of Action
The mechanism by which Nardoaristolone B exerts its protective effects on cardiomyocytes involves its interaction with specific molecular targets and pathways. detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(1aS,1bR,2R,6aR)-1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione |
InChI |
InChI=1S/C14H18O2/c1-7-5-8(15)6-9-11(16)10-12(13(10,2)3)14(7,9)4/h6-7,10,12H,5H2,1-4H3/t7-,10-,12+,14+/m1/s1 |
InChI Key |
JFKBBEXHGRBITG-KGGBIUIESA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@@H](C2=O)C3(C)C)C |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C2=O)C3(C)C)C |
Origin of Product |
United States |
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